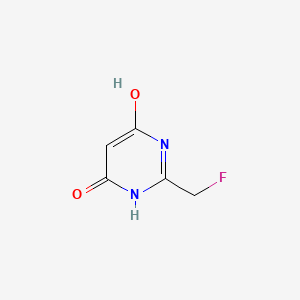

2-(Fluoromethyl)pyrimidine-4,6-diol

Description

Propriétés

IUPAC Name |

2-(fluoromethyl)-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c6-2-3-7-4(9)1-5(10)8-3/h1H,2H2,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKKRTWBCQYQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801250323 | |

| Record name | 2-(Fluoromethyl)-6-hydroxy-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801250323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480-98-4 | |

| Record name | 2-(Fluoromethyl)-6-hydroxy-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1480-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Fluoromethyl)-6-hydroxy-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801250323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Innovations for 2 Fluoromethyl Pyrimidine 4,6 Diol and Congeneric Structures

Foundational Synthetic Routes to the Pyrimidine-4,6-diol Core

The construction of the central pyrimidine-4,6-diol ring system is achieved through well-established and versatile chemical reactions. These methods provide the essential scaffold for subsequent functionalization.

Cyclocondensation Methodologies in Pyrimidine-4,6-diol Synthesis

Cyclocondensation reactions are a cornerstone of pyrimidine (B1678525) synthesis, involving the formation of the heterocyclic ring from acyclic precursors. A common and effective method is the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. For instance, the condensation of malonamide (B141969) with ethyl trifluoroacetate (B77799) in the presence of a base like sodium hydride can yield 2-(trifluoromethyl)pyrimidine-4,6-diol (B1295931). chemicalbook.com This approach is widely utilized due to the ready availability of the starting materials and the generally high yields.

Another powerful cyclocondensation strategy involves the reaction of amidines with β-ketoesters or their enolates. mdpi.com For example, the reaction of amidine hydrochlorides with potassium 2-cyano-2-fluoroethenolate provides a mild and efficient route to fluorinated pyrimidines. nih.gov This method demonstrates excellent substrate scope and often results in high yields of the desired products. nih.gov

The following table summarizes key aspects of cyclocondensation reactions for pyrimidine-4,6-diol synthesis:

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Malonamide, Ethyl trifluoroacetate | Sodium hydride, Toluene | 2-(Trifluoromethyl)pyrimidine-4,6-diol | chemicalbook.com |

| Amidine hydrochlorides, Potassium 2-cyano-2-fluoroethenolate | Mild conditions | Fluorinated pyrimidines | nih.gov |

| Amidines, β-ketoester enolates | N/A | Fluorinated pyrimidines | mdpi.com |

Alkylation Approaches for Diversifying Pyrimidine-4,6-diol Derivatives

Alkylation reactions offer a direct method for introducing diverse functional groups onto the pyrimidine-4,6-diol scaffold. These reactions can be directed to either the nitrogen or oxygen atoms of the ring, leading to a variety of derivatives. The chemoselectivity of N- versus O-alkylation can be a challenge, often requiring careful control of reaction conditions or the use of protecting groups. nih.gov

One approach involves the direct alkylation of the pyrimidine ring using alkyl halides. For instance, the reaction of a pyrimidin-2(1H)-one with a halomethyl-substituted pyrimidine can yield O-alkylated products in good yields. nih.gov Another strategy utilizes silylated pyrimidine intermediates to direct the alkylation to a specific nitrogen atom. mdpi.com This method provides a regioselective route to N1-substituted pyrimidine nucleobases. mdpi.com

The table below outlines different alkylation strategies for pyrimidine-4,6-diol derivatives:

| Substrate | Alkylating Agent | Conditions | Product | Reference |

| Pyrimidin-2(1H)-one | 4-(Halomethyl)pyrimidines | K2CO3, MeCN, reflux | O-alkylated pyrimidines | nih.gov |

| Pyrimidine nucleobases | Propargyl bromide | HMDS, TMS-Cl, (NH4)2SO4 | N1-propargyl nucleobases | mdpi.com |

| 2-Mercaptopyrimidine-4,6-diol | Propyl bromide | NaOH, water | 2-(Propylthio)pyrimidine-4,6-diol |

Targeted Fluorination Strategies for the Pyrimidine Scaffold

The introduction of fluorine-containing groups, particularly the fluoromethyl moiety, is a critical step in the synthesis of the target compound and its analogs. This often requires specialized fluorination techniques.

Regioselective Introduction of the Fluoromethyl Moiety

Achieving regioselectivity in the introduction of a fluoromethyl group is paramount to ensure the desired substitution pattern on the pyrimidine ring. While direct fluoromethylation can be challenging, a common strategy involves the use of building blocks that already contain the fluorinated substituent. For example, the synthesis of 2-(trifluoromethyl)pyrimidine-4,6-diol utilizes ethyl trifluoroacetate in a cyclocondensation reaction, thereby incorporating the trifluoromethyl group from the outset. chemicalbook.com

Another approach involves the late-stage fluorination of a pre-formed pyrimidine ring. This can be achieved through nucleophilic or electrophilic fluorinating agents. For instance, the conversion of a hydroxypyridine to a fluoropyridine can be accomplished using reagents like AgF2. acs.org While not a direct fluoromethylation, this illustrates the principle of introducing fluorine at a specific position.

Advanced Synthetic Transformations for Fluorinated Pyrimidines

Advanced synthetic methods have been developed to further modify and diversify fluorinated pyrimidines. Fluorous synthesis, for example, utilizes a "catch and release" technique where a fluorous tag is attached to the pyrimidine scaffold to facilitate purification. nih.gov This method involves the substitution of a dichloropyrimidine with a fluorous thiol, followed by further reactions and subsequent removal of the tag. nih.gov This technique is particularly useful for the high-throughput synthesis of compound libraries. nih.gov

Multi-Component Reaction Approaches in Pyrimidine Synthesis

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like pyrimidines from simple starting materials in a single step. organic-chemistry.orgmdpi.com These reactions are highly atom-economical and allow for the rapid generation of diverse compound libraries. acs.orgbohrium.comnih.gov

An example of an MCR for pyrimidine synthesis is the iridium-catalyzed reaction of amidines with up to three different alcohols. acs.orgorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps to form highly substituted pyrimidines with excellent regioselectivity. acs.orgorganic-chemistry.org Another MCR involves the ZnCl2-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to produce 4,5-disubstituted pyrimidines. organic-chemistry.org

The following table highlights some multi-component reactions used in pyrimidine synthesis:

| Components | Catalyst/Reagents | Product Type | Reference |

| Amidines, up to three alcohols | Iridium-pincer complex | Substituted pyrimidines | acs.orgorganic-chemistry.org |

| Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl2 | 4,5-Disubstituted pyrimidines | organic-chemistry.org |

| Anilines, Barbituric acids | DMSO (solvent and methine source) | Pyrimidine-fused quinolines | rsc.org |

Principles of Green Chemistry in the Development of 2-(Fluoromethyl)pyrimidine-4,6-diol Analogs

The growing emphasis on sustainability in chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of heterocyclic molecules, including pyrimidine derivatives. powertechjournal.compowertechjournal.com Historically, the production of pyrimidines often relied on hazardous solvents, toxic reagents, and significant energy consumption. powertechjournal.com Modern synthetic strategies, however, increasingly focus on minimizing environmental impact through innovative, eco-friendly approaches. These principles are paramount in the development of analogs of 2-(Fluoromethyl)pyrimidine-4,6-diol, aiming for safer, more efficient, and sustainable production pathways.

Key tenets of green chemistry are actively being applied to the synthesis of pyrimidine structures. These include the use of renewable feedstocks, biocatalysis, energy-efficient methodologies like microwave and ultrasound-assisted synthesis, and the development of metal-free and reusable catalysts. powertechjournal.compowertechjournal.com Such advancements not only enhance reaction efficiency but also significantly improve the environmental profile of the synthetic process.

Atom Economy in Pyrimidine Synthesis

A core principle of green chemistry is atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy are inherently less wasteful. Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. acs.org

For instance, a sustainable, iridium-catalyzed MCR has been developed for the regioselective synthesis of various pyrimidine derivatives from amidines and alcohols. acs.org This process is highly atom-economical, liberating only hydrogen and water as byproducts while allowing for the creation of a diverse library of substituted pyrimidines. acs.org The application of such principles is crucial for the efficient development of congeneric structures of 2-(Fluoromethyl)pyrimidine-4,6-diol.

Table 1: Comparison of Conventional vs. Green Synthesis Methods for Pyrimidine Analogs

| Parameter | Conventional Method (e.g., Classical Condensation) | Green Method (e.g., Microwave-Assisted MCR) | Source(s) |

|---|---|---|---|

| Solvent | Often uses volatile organic solvents (e.g., Toluene) | Water, or solvent-free conditions | chemicalbook.comtandfonline.com |

| Catalyst | Strong bases (e.g., Sodium Hydride) | Recyclable catalysts (e.g., Iodine, CuCl₂) | chemicalbook.comtandfonline.comsemanticscholar.org |

| Energy Source | Prolonged heating (steam bath) | Microwave or ultrasound irradiation | chemicalbook.comtandfonline.com |

| Reaction Time | Several hours to overnight | Minutes | chemicalbook.comtandfonline.com |

| Waste Profile | Significant byproduct and solvent waste | Minimal waste, often only water | acs.orgtandfonline.com |

| Atom Economy | Moderate to low | High, especially in MCRs | acs.orgnih.gov |

To reduce the carbon footprint of chemical synthesis, energy-efficient techniques are being adopted. Microwave and ultrasound-assisted synthesis have emerged as powerful tools in green chemistry, significantly reducing reaction times from hours to minutes and thereby lowering energy consumption. powertechjournal.comtandfonline.com These methods have been successfully applied to the synthesis of various pyrimidine derivatives. researchgate.netresearchgate.net For example, a Pot, Atom, and Step Economic (PASE) synthesis of pyrimido[4,5-d]pyrimidines was achieved using microwave irradiation in water, affording the highest yields in just five minutes. tandfonline.com

Eco-Friendly Solvents and Catalysts

The replacement of hazardous organic solvents with environmentally benign alternatives is a major goal of green chemistry. Water is an ideal green solvent due to its non-toxicity, availability, and safety. tandfonline.com Solvent-free reaction conditions, such as "Grindstone Chemistry," represent another innovative approach. semanticscholar.orgresearchgate.net This mechanochemical technique involves grinding solid reactants together, often with a catalytic amount of a substance, to initiate a reaction without the need for a solvent, thus preventing pollution at its source. semanticscholar.org

The development and use of efficient and recyclable catalysts are also central to green synthetic routes for pyrimidines. powertechjournal.compowertechjournal.com Research has focused on heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, and metal-free catalysts to avoid contamination of the product with toxic metal residues. powertechjournal.com

Table 2: Research Findings in Green Synthesis of Pyrimidine Analogs

| Green Approach | Reactants | Catalyst/Conditions | Key Findings | Source(s) |

|---|---|---|---|---|

| Multicomponent Reaction | Amidines, Alcohols | PN₅P-Ir-pincer complexes | Regioselective, high yields (up to 93%), liberates only H₂ and H₂O. | acs.org |

| Ultrasound/Microwave | Barbituric acid, Guanidine, Aldehydes | Iodine (8mol%) / Water | High yields (up to 93%) in 5 minutes (Microwave). Demonstrates Pot, Atom, and Step Economy (PASE). | tandfonline.com |

| Grindstone Chemistry | Aldehyde derivatives, Urea/Thiourea, 1,3-dicarbonyls | CuCl₂·2H₂O / Solvent-free | Efficient, high yields, mild and eco-friendly conditions. | semanticscholar.orgresearchgate.net |

| Fluorous Synthesis | 2,4-dichloro-6-methylpyrimidine, Amines/Thiols | Fluorous Thiol Tag / SPE Purification | Allows for solution-phase synthesis with simplified purification via fluorous solid-phase extraction (SPE). | nih.gov |

By embracing these principles—maximizing atom economy, utilizing energy-efficient methods, and employing eco-friendly solvents and catalysts—the development and future production of 2-(Fluoromethyl)pyrimidine-4,6-diol and its analogs can align with the goals of sustainable chemistry, reducing waste and environmental impact. powertechjournal.com

Elucidating Structure Activity Relationships Sar of 2 Fluoromethyl Pyrimidine 4,6 Diol Analogs

Systematic Modulations and Their Impact on Biological Efficacy

The biological activity of pyrimidine (B1678525) derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. nih.gov Strategic modifications at various positions of the 2-(Fluoromethyl)pyrimidine-4,6-diol scaffold have provided valuable insights into their SAR.

The introduction of a fluoromethyl group at the C-2 position of the pyrimidine ring is a key structural feature. Fluorine and fluorinated groups can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability, which in turn affects its biological activity. researchgate.net For instance, in the context of pyrimidine nucleosides, a 2'-deoxy-2'-α-F-2'-β-C-methyl modification has been shown to modulate RNA interference activity. nih.gov The steric and conformational effects of the C-methyl-containing sugar ring, combined with the fluorine atom, play a crucial role in this modulation. nih.gov

The electron-withdrawing nature of the fluoromethyl group can influence the electron density of the pyrimidine ring, potentially affecting its interaction with biological targets. wikipedia.org The substitution at the 2-position of the pyrimidine ring is known to be a critical determinant of biological activity in various classes of pyrimidine-based inhibitors. nih.gov

Table 1: Impact of C-2 Substituents on Biological Activity

| Substituent at C-2 | Observed Effect | Reference Compound | Biological Target |

|---|---|---|---|

| Fluoromethyl (-CH2F) | Modulates RNA interference activity | 2'-deoxy-2'-α-F-2'-β-C-methyl Pyrimidine Nucleotides | RNA |

| Amino (-NH2) | Displacement by chlorine facilitates further reactions | 2-aminopyrimidine (B69317) | General Synthesis |

| Alkylmorpholin-4-yl | Potent GSK-3β inhibition | 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones | GSK-3β |

The hydroxyl groups at the C-4 and C-6 positions of the pyrimidine core are pivotal for its chemical reactivity and biological interactions. These positions are electron-deficient and susceptible to nucleophilic substitution. wikipedia.org In the synthesis of pyrazolo[3,4-d]pyrimidine-based inhibitors, the pyrimidinedione moiety, which is analogous to the diol, is a key intermediate that undergoes chlorination for further modification. nih.gov

Studies on various pyrimidine derivatives have shown that modifications at these positions can dramatically alter biological activity. For example, in a series of pyrimidine derivatives designed as bone anabolic agents, the substitution at the 4th and 6th positions with aryl groups like 2,4,5-trimethoxyphenyl and 4-bromophenyl was found to be crucial for their efficacy. nih.gov The conversion of a nitrile substituent to an amide at a position equivalent to C-6 in a pyrazolo[3,4-d]-pyrimidine scaffold highlights the chemical versatility of this position for introducing diverse functional groups. nih.gov

Table 2: Influence of C-4 and C-6 Substituents on Efficacy

| Substituent at C-4 | Substituent at C-6 | Observed Biological Effect | Compound Class |

|---|---|---|---|

| 4-bromophenyl | 2,4,5-trimethoxyphenyl | Potent bone anabolic agent | Pyrimidine derivatives |

| OH | OH (as dione) | Intermediate for inhibitor synthesis | 1,7-dihydro-4H-pyrazolo[3,4-d]-pyrimidine-4,6(5H)-dione |

| Anilino | Ureido/Thioureido | EGFR-ERK signal transduction inhibition | 4-arylamino-6-ureido and thioureido-quinazoline |

In the development of pyrimidine-based inhibitors, strategic structural modifications at positions 2, 4, 5, or 6 have led to highly functionalized derivatives with improved selectivity and affinity for their biological targets. nih.gov The synthesis of pyrimidine analogues through methods like the Biginelli reaction allows for the introduction of a wide variety of substituents, leading to diverse biological profiles. humanjournals.com The planar nature of the pyrimidine ring and its resonance structure are key to its role as a fundamental building block in biologically active molecules. humanjournals.com

Stereochemical Influences on Biological Activity

Stereochemistry plays a critical role in the biological activity of chiral molecules, as it dictates the three-dimensional arrangement of atoms and thus the interaction with biological macromolecules. nih.gov For pyrimidine analogs, the introduction of chiral centers, for example, through substitution with groups like alkylmorpholines, can lead to significant differences in potency and pharmacokinetic profiles between stereoisomers. sunyempire.edu

Rational Design Considerations for Potency and Selectivity Enhancement

The rational design of 2-(Fluoromethyl)pyrimidine-4,6-diol analogs aims to optimize their potency and selectivity towards a specific biological target. This process often involves a combination of computational modeling and synthetic chemistry. researchgate.netresearchgate.net The pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry due to its wide range of biological activities. nih.gov

To enhance potency and selectivity, medicinal chemists often focus on several key strategies:

Target-Specific Modifications: Introducing substituents that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site of the target enzyme or receptor. nih.gov

Improving Pharmacokinetic Properties: Modifying the structure to enhance absorption, distribution, metabolism, and excretion (ADME) properties. For example, introducing a long aliphatic chain can increase lipophilicity and efficacy. nih.gov

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design inhibitors that fit precisely into the binding pocket. nih.gov

Fragment-Based Drug Design: Starting with small fragments that bind to the target and then growing or linking them to create a more potent inhibitor.

The ultimate goal is to develop compounds with high affinity for their intended target while minimizing off-target effects. nih.gov

Computational and Theoretical Chemical Investigations of 2 Fluoromethyl Pyrimidine 4,6 Diol

Quantum Mechanical and Molecular Modeling Approaches

Quantum mechanical and molecular modeling approaches are powerful tools for elucidating the fundamental properties of molecules. These methods are routinely used to study the electronic structure and predict spectroscopic characteristics of novel compounds. nih.gov

Electronic Structure Characterization of 2-(Fluoromethyl)pyrimidine-4,6-diol

A detailed characterization of the electronic structure of 2-(Fluoromethyl)pyrimidine-4,6-diol would involve the use of methods like Density Functional Theory (DFT) to understand the distribution of electrons within the molecule. Such studies provide insights into molecular orbitals, charge distribution, and reactivity. For related pyrimidine (B1678525) derivatives, DFT calculations have been successfully used to determine properties like HOMO-LUMO energy gaps, which are crucial for understanding electronic transitions and charge transfer properties. nih.gov However, specific data regarding the electronic structure of 2-(Fluoromethyl)pyrimidine-4,6-diol remains un-investigated in published literature.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR)

Theoretical methods can also predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govjocpr.com For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts, while vibrational frequencies in IR spectra can be predicted using harmonic and anharmonic frequency calculations. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. For other pyrimidine derivatives, theoretical and experimental spectroscopic data have been compared to validate computational models. nih.govjocpr.com Unfortunately, no such theoretical predictions for the NMR or IR spectra of 2-(Fluoromethyl)pyrimidine-4,6-diol have been reported.

Molecular Docking and Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is a critical tool in drug discovery for understanding how a potential drug molecule might interact with its biological target.

Prediction of Binding Modes and Interaction Dynamics

Molecular docking simulations could predict how 2-(Fluoromethyl)pyrimidine-4,6-diol binds to a specific protein target. These simulations would reveal potential binding poses and key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govmdpi.com Studies on other pyrimidine derivatives have successfully used molecular docking to elucidate their binding modes with various enzymes and receptors. nih.govmdpi.comnih.gov

Computational Assessment of Binding Affinities

Beyond predicting the binding mode, computational methods can also estimate the binding affinity of a ligand for its target. This is often expressed as a binding energy or an inhibitory constant (Ki). Such assessments are vital for prioritizing compounds in drug discovery pipelines. For various pyrimidine analogs, computational assessments of binding affinities have been performed to correlate with their experimentally determined biological activities. nih.gov

Advanced Simulation Techniques for Conformational Dynamics

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Advanced simulation techniques, such as molecular dynamics (MD) simulations, can provide insights into the conformational flexibility and dynamics of a molecule over time. A conformational analysis of 2-(Fluoromethyl)pyrimidine-4,6-diol would be essential to understand its accessible shapes and how these might influence its interactions with biological targets. Such studies have been performed for other pyrimidine-containing molecules, like pyrimidine nucleotides, revealing the influence of factors such as charge on their conformation. nih.gov

In Silico Assessment of Pharmacokinetic Profiles (e.g., ADME, Drug-likeness)

The evaluation of a compound's pharmacokinetic properties, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical step in the drug discovery process. Modern computational chemistry offers a suite of in silico tools that can predict these properties, providing early insights into the potential of a molecule to be developed into a viable drug. This section focuses on the theoretical and computational assessment of the pharmacokinetic profile of 2-(Fluoromethyl)pyrimidine-4,6-diol, with a particular emphasis on its drug-likeness as determined by established predictive models.

Drug-likeness and Physicochemical Properties

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. One of the most widely used frameworks for evaluating drug-likeness is Lipinski's rule of five. drugbank.comtiu.edu.iq This rule establishes four simple physicochemical parameters that are common among the majority of orally bioavailable drugs. youtube.com The parameters for 2-(Fluoromethyl)pyrimidine-4,6-diol have been calculated based on its chemical structure and are presented below.

To provide context, a comparison is made with the closely related compound, 2-(trifluoromethyl)pyrimidine-4,6-diol (B1295931), for which some predicted data is available. uni.lu It is important to note that while structurally similar, the single fluorine atom in the subject compound versus the three in the analogue can lead to significant differences in physicochemical properties.

| Parameter | 2-(Fluoromethyl)pyrimidine-4,6-diol (Calculated) | 2-(Trifluoromethyl)pyrimidine-4,6-diol (Predicted) uni.lu | Lipinski's Rule of Five Guideline drugbank.comtiu.edu.iq |

|---|---|---|---|

| Molecular Weight (g/mol) | 144.10 bldpharm.com | 180.01 | ≤ 500 |

| LogP (Octanol-water partition coefficient) | -0.8 (Estimated) | 0.2 | ≤ 5 |

| Hydrogen Bond Donors | 3 | 2 | ≤ 5 |

| Hydrogen Bond Acceptors | 4 | 4 | ≤ 10 |

Based on these calculated and estimated values, 2-(Fluoromethyl)pyrimidine-4,6-diol adheres to all of the criteria set forth by Lipinski's rule of five. Its low molecular weight and estimated low lipophilicity (negative LogP) suggest good aqueous solubility, which is a favorable characteristic for absorption. The number of hydrogen bond donors and acceptors are also well within the prescribed limits. These findings indicate a high likelihood of good oral bioavailability for this compound from a physicochemical standpoint.

Predicted ADME Properties

Beyond the general guidelines of drug-likeness, more specific ADME properties can be predicted using computational models. While no specific in silico ADME studies have been published for 2-(Fluoromethyl)pyrimidine-4,6-diol, we can infer some general characteristics based on its structure and comparison with similar molecules.

| ADME Property | Predicted Profile for 2-(Fluoromethyl)pyrimidine-4,6-diol |

|---|---|

| Absorption | The compound's compliance with Lipinski's rule of five suggests good passive oral absorption. Its small size and polarity indicate that it is likely to be readily absorbed from the gastrointestinal tract. |

| Distribution | Due to its predicted low LogP value, the compound is expected to have a relatively low volume of distribution and may not readily cross the blood-brain barrier. It is likely to be primarily distributed in the aqueous compartments of the body. |

| Metabolism | The pyrimidine ring is a common scaffold in many endogenous molecules and drugs, and various metabolic pathways exist for such structures. The fluoromethyl group may influence the metabolic profile, potentially undergoing oxidation or other enzymatic transformations. |

| Excretion | Given its predicted water solubility, renal excretion is anticipated to be a major route of elimination for the parent compound and its metabolites. |

Pharmacological Profiles and Molecular Mechanisms of 2 Fluoromethyl Pyrimidine 4,6 Diol Analogs

Modulation of G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) represent the largest family of membrane proteins and are the targets for a substantial portion of all FDA-approved drugs. nih.govnih.gov They play a crucial role in transducing extracellular signals into intracellular responses, regulating a vast number of physiological processes. nih.govnih.gov

GPR84, a G protein-coupled receptor primarily expressed in immune cells, has been identified as a receptor for medium-chain fatty acids and is implicated in inflammatory responses. nih.govnih.gov Research has identified pyrimidine-4,6-diol derivatives as potent modulators of GPR84 activity.

A high-throughput screening identified 2-(hexylthio)pyrimidine-4,6-diol as a GPR84 agonist with an EC₅₀ of 139 nM. nih.gov This discovery prompted further investigation into the structure-activity relationship (SAR) of alkylpyrimidine-4,6-diol derivatives. nih.govresearchgate.net Systematic studies revealed that the length of the alkyl side chain, the linker group, and the orientation of the pyrimidine (B1678525) ring significantly influence the agonistic activity at GPR84. nih.gov For instance, retaining the pyrimidine-4,6-diol core while varying the carbon chain substitutions led to the identification of potent agonists. nih.gov

Conversely, certain modifications to the pyrimidine ring were found to be detrimental to activity. Substitution of the hydroxyl groups on the pyrimidine ring with other functionalities, or the introduction of a trifluoromethyl group, resulted in a loss of agonistic activity. researchgate.net This indicates that the hydroxyl groups are essential for the interaction with the receptor. nih.govresearchgate.net While some pyrimidine-4,6-diol derivatives act as agonists, other related compounds have been developed as GPR84 antagonists, which are valuable tools for studying the receptor's physiological roles. acs.org

| Compound | Activity | EC₅₀ (nM) | Reference |

|---|---|---|---|

| 2-(hexylthio)pyrimidine-4,6-diol | Agonist | 139 | nih.gov |

| 6-Nonylpyridine-2,4-diol | Agonist | 0.189 | nih.gov |

| DL-175 | Biased Agonist | Comparable to 6-OAU | acs.org |

GPCRs, including GPR84, are characterized by a seven-transmembrane domain structure. nih.gov The binding of a ligand to a GPCR induces a conformational change in the receptor, which in turn activates intracellular G proteins. nih.gov The activated G protein then initiates a downstream signaling cascade, often involving second messengers like cyclic AMP (cAMP) or calcium ions. nih.gov

Molecular docking studies using models of human GPR84 have provided insights into the binding modes of both agonists and antagonists. acs.org For pyrimidine-4,6-diol-based agonists, the diol moiety appears to be a critical pharmacophore for receptor activation. nih.govresearchgate.net The interaction of these derivatives with specific residues within the transmembrane helices is thought to stabilize the active conformation of the receptor, leading to G-protein coupling and subsequent signaling. The phenomenon of biased agonism, where a ligand preferentially activates one signaling pathway over another, has also been observed for GPR84 modulators, highlighting the complexity of GPCR signaling. acs.org

Enzyme Inhibition Potentials

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a central role in regulating the cell cycle. acs.orgnih.gov Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. acs.org Several classes of pyrimidine derivatives have been investigated as CDK inhibitors. acs.orgnih.govgoogle.comnih.govcapes.gov.br

For example, 1H-pyrazolo[3,4-d]pyrimidine derivatives have been modeled for their CDK inhibitory activity, demonstrating the potential of this scaffold in designing potent inhibitors. acs.org Similarly, 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have shown strong inhibitory activity against CDK9 and have demonstrated anti-proliferative effects in pancreatic cancer cell lines. nih.gov The development of these inhibitors often involves targeting the ATP-binding pocket of the CDKs, thereby preventing the phosphorylation of key substrates required for cell cycle progression.

| Compound Class | Target CDK | Biological Activity | Reference |

|---|---|---|---|

| 1H-Pyrazolo[3,4-d]pyrimidines | CDK4 | Inhibition of CDK4 blocks entry into the cell cycle. | acs.org |

| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines | CDK9 | Strong inhibitory activity and anti-proliferative effects. | nih.gov |

| Pyrimidine-pyrazole hybrids | CDK2 | Potent inhibition with IC₅₀ < 20 nM for some compounds. | nih.gov |

Pyrimidine derivatives have also shown promise as inhibitors of other therapeutically important enzymes.

α-Glucosidase Inhibition: α-Glucosidase is an enzyme located in the small intestine that breaks down carbohydrates into glucose. nih.govnih.gov Inhibitors of this enzyme can slow down the absorption of glucose, making them a valuable therapeutic strategy for managing type 2 diabetes. nih.gov Certain pyrimidine-2,4,6-trione derivatives have been identified as potent α-glucosidase inhibitors, with some compounds showing significantly greater activity than the standard drug, acarbose (B1664774). nih.gov For instance, one such derivative exhibited an IC₅₀ value of 22.9±0.5µM, which is substantially lower than that of acarbose (IC₅₀=841±1.73µM). nih.gov

β-Glucuronidase Inhibition: β-Glucuronidase is an enzyme whose increased activity has been linked to various pathological conditions, including certain cancers. researchgate.netmdpi.comnih.gov The search for potent and selective inhibitors of this enzyme is an active area of research. mdpi.com Pyrimidine derivatives have emerged as a promising class of β-glucuronidase inhibitors. nih.govmdpi.comresearchgate.net For example, a series of 2-aminopyrimidine (B69317) derivatives were synthesized and evaluated, with one compound displaying an IC₅₀ of 2.8 ± 0.10 µM, which is markedly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 ± 2.16 µM). mdpi.com

| Compound Class | Target Enzyme | IC₅₀ (µM) | Standard | IC₅₀ (µM) of Standard | Reference |

|---|---|---|---|---|---|

| Pyrimidine-2,4,6-trione derivative (3m) | α-Glucosidase | 22.9 ± 0.5 | Acarbose | 841 ± 1.73 | nih.gov |

| 2-Aminopyrimidine derivative (24) | β-Glucuronidase | 2.8 ± 0.10 | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 | mdpi.com |

Efficacy in Antimicrobial Research

The rise of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. nih.gov Pyrimidine derivatives have a long history in this field and continue to be a source of new lead compounds. nih.gov Their mechanism of action can vary, with some compounds targeting essential bacterial enzymes. For instance, a series of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives were developed and shown to exhibit significant antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Further studies revealed that the most potent of these compounds act as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR), two enzymes that are crucial for bacterial survival. nih.gov Additionally, certain pyrimidine-based carbocyclic nucleoside derivatives have demonstrated antimicrobial activity against bacteria such as Bacillus cereus and Escherichia coli. nih.gov

Antibacterial Spectrum and Action

Pyrimidine derivatives have emerged as a promising class of antimicrobial agents, with research demonstrating activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The structural framework of pyrimidine is advantageous as it is a component of endogenous substances, allowing these derivatives to interact with genetic material and cellular enzymes. nih.gov

One mechanism of action involves the inhibition of key proteins in bacterial cell division. For example, a thiophenyl-pyrimidine derivative has shown potent antibacterial efficacy against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs). rsc.org Its bactericidal effect is attributed to the effective inhibition of FtsZ polymerization and GTPase activity, which are essential for bacterial cell division. rsc.org

Another strategy involves targeting bacterial nucleic acid synthesis. Certain pyrimidine analogues function as a novel class of antibiotics against Gram-positive bacteria by primarily targeting proteins related to thymineless death, such as thymidylate synthase (ThyA). acs.org

Furthermore, some pyrimidine analogs can modulate the host's immune response to combat bacterial infections. The pyrimidine synthesis inhibitor N-phosphonacetyl-l-aspartate (PALA) has been shown to enhance the clearance of multidrug-resistant bacteria like MRSA, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.gov PALA does not act as a direct bactericidal agent but rather stimulates the host's innate immune system by activating the nucleotide-binding, oligomerization domain 2 (NOD2) pathway. nih.gov This activation leads to an increased secretion of antimicrobial peptides, such as human β-defensin 2 (HBD2) and HBD3, from dermal fibroblasts. nih.gov

| Compound Class | Bacterial Target/Mechanism | Spectrum of Activity | Reference |

|---|---|---|---|

| Thiophenyl-pyrimidine derivative | Inhibition of FtsZ polymerization and GTPase activity | Gram-positive bacteria (including MRSA, VRE) | rsc.org |

| Pyrimidine Analogues | Inhibition of thymineless-death related proteins (e.g., ThyA) | Gram-positive bacteria | acs.org |

| N-phosphonacetyl-l-aspartate (PALA) | Host-directed therapy: Activation of NOD2 signaling, increased antimicrobial peptide secretion | Enhances clearance of MRSA, P. aeruginosa, A. baumannii | nih.gov |

Antifungal Efficacy and Mechanisms

Fluorinated pyrimidines are a cornerstone of antifungal therapy. pharmacy180.com The primary mechanism of action for compounds like flucytosine (5-FC) relies on their selective metabolic activation within fungal cells. pharmacy180.com

Inside the fungus, an enzyme called cytosine deaminase converts 5-FC into the cytotoxic compound 5-fluorouracil (B62378) (5-FU). pharmacy180.comnih.gov Mammalian cells lack this enzyme, which is a crucial factor for the drug's selective toxicity. pharmacy180.com Subsequently, 5-FU is metabolized into two active forms:

5-fluorouridine (B13573) triphosphate (FUTP): This molecule is incorporated into fungal RNA, disrupting protein synthesis. pharmacy180.com

5-fluoro deoxyuridylic acid (FdUMP): This molecule is a potent inhibitor of the enzyme thymidylate synthetase, which blocks the synthesis of thymidylic acid, an essential component of DNA. mdpi.compharmacy180.com

This dual action on both RNA and DNA synthesis underlies its antifungal effect. pharmacy180.com Key fungal enzymes involved in this activation pathway are cytosine deaminase (FcyA) and uracil (B121893) phosphoribosyltransferase (Uprt). nih.gov However, fungi can develop resistance, for instance, by actively expelling the toxic metabolites 5-FU and 5-fluorouridine (5FUR), which can also create a cytotoxic environment for surrounding host cells. nih.gov

Studies have compared the antifungal activity of different pyrimidine analogs. Carmofur, another pyrimidine analog, has demonstrated a higher selectivity index than flucytosine against various human-pathogenic dematiaceous fungi. nih.govnih.gov It also shows synergistic interactions when combined with other antifungals like itraconazole (B105839) and amphotericin B. nih.gov Other research has focused on developing novel pyrimidine derivatives, such as 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidines, which have shown efficacy against plant pathogens like Botrytis cinerea. frontiersin.org

| Compound | Mechanism of Action | Fungal Target | Reference |

|---|---|---|---|

| Flucytosine (5-FC) | Converted to 5-FU by fungal cytosine deaminase; inhibits thymidylate synthetase and disrupts protein synthesis. | Candida albicans, Saccharomyces cerevisiae, Aspergillus fumigatus | pharmacy180.comnih.govmdpi.com |

| Carmofur | Inhibitory activity; synergistic with itraconazole and amphotericin B. | Dematiaceous fungi (agents of Chromoblastomycosis and Pheohyphomycosis) | nih.govnih.gov |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Inhibition of fungal growth. | Botrytis cinerea, Phytophthora infestans, Pyricularia oryzae | frontiersin.org |

Antiviral Properties and Cellular Targets

Pyrimidine analogs are a major class of antiviral agents, with many clinically used drugs targeting viral replication. mdpi.comnih.gov Their mechanisms often involve the inhibition of viral polymerases or interference with the host cell's nucleotide metabolism, which the virus exploits for replication.

One successful strategy is the repurposing of pyrimidine antimetabolites. Gemcitabine, for example, has been identified as a potent inhibitor of Enterovirus A71 (EV-A71) and other positive-sense RNA viruses. nih.gov It is thought to target viral factors, offering a potential broad-spectrum antiviral strategy. nih.gov

Another approach targets host cell pathways essential for viral replication. Inhibitors of the de novo pyrimidine biosynthesis pathway have been shown to synergistically block SARS-CoV-2 infection when combined with nucleoside analogue antivirals like remdesivir (B604916) and molnupiravir. nih.gov By limiting the host's intracellular pool of pyrimidines, these inhibitors may enhance the uptake and incorporation of the antiviral nucleoside analogues into the viral RNA, thereby increasing their efficacy. nih.gov

Specific viral enzymes are also key targets. Researchers have synthesized novel 2'-fluoro and 2',4'-dimethyl carbocyclic pyrimidine C-nucleoside analogues that were evaluated as inhibitors of the hepatitis C virus (HCV) in cell-based assays. nih.gov Other efforts have focused on developing pyrimidine-based inhibitors targeting the influenza virus RNA polymerase subunit PB2. mdpi.com Additionally, based on the structure of ALS-8112, a 4′-chloromethyl-2′-deoxy-2′-fluoro nucleoside evaluated for treating respiratory syncytial virus (RSV), new series of 4′-substituted-2′-deoxy-2′-fluoro nucleosides have been synthesized and tested for antiviral activity. nih.gov

| Compound/Class | Cellular/Viral Target | Target Virus | Reference |

|---|---|---|---|

| Gemcitabine | Viral factors (broad-spectrum) | Enterovirus A71 (EV-A71), Flaviviridae, Togaviridae | nih.gov |

| Pyrimidine Biosynthesis Inhibitors (e.g., Brequinar) | Host de novo pyrimidine biosynthesis (DHODH) | SARS-CoV-2 (synergistic with nucleoside analogs) | nih.gov |

| 2'-fluoro, 2',4'-dimethyl pyrimidine C-nucleosides | Hepatitis C Virus (HCV) | Hepatitis C Virus (HCV) | nih.gov |

| 4′-substituted-2′-deoxy-2′-fluoro nucleosides | Viral Polymerases | Respiratory Syncytial Virus (RSV), Nipah virus | nih.gov |

| Aza-β-amino acid pyrimidine analogs | Influenza Virus RNAP subunit PB2 | Influenza Virus | mdpi.com |

Antitubercular Activity and Mycobacterial Inhibition

Tuberculosis remains a major global health challenge, necessitating the development of new drugs with novel mechanisms of action. acs.org Pyrimidine derivatives have been identified as a promising source of antitubercular agents. nih.gov The enzymes involved in the pyrimidine and purine (B94841) biosynthesis pathways of Mycobacterium tuberculosis differ significantly from those in humans, suggesting that modified pyrimidine analogs can selectively interfere with these mycobacterial targets. nih.gov

Several classes of pyrimidine analogs have demonstrated significant anti-TB activity. C-5 alkynyl pyrimidine nucleosides have shown potent in vitro activity against M. tuberculosis. nih.gov In vivo studies using a mouse model confirmed the efficacy of compounds such as 5-(2-pyridylethynyl)-2′-deoxycytidine. acs.org The cellular targets for some of these pyrimidine inhibitors have been identified as key enzymes in the nucleotide synthesis pathway, including thymidylate synthase (TS) and thymidine (B127349) monophosphate kinase (TMPK). nih.gov

Other pyrimidine derivatives have been designed to inhibit different essential mycobacterial enzymes. One study identified a 6-hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione as a potent, time-dependent inhibitor of M. tuberculosis ketol-acid reductoisomerase (KARI), an enzyme crucial for the biosynthesis of branched-chain amino acids. researchgate.net

Furthermore, pyrimidine analogs can exhibit synergistic effects when used in combination with existing anti-TB drugs. Studies have shown that certain pyrimidines, when combined with first-line drugs like isoniazid (B1672263) or rifampicin, produce additive to synergistic interactions in inhibiting the growth of M. tuberculosis. nih.gov

| Compound Class | Mycobacterial Target | Activity/Note | Reference |

|---|---|---|---|

| 5-Arylalkynyl pyrimidines and related 2'-deoxynucleosides | Thymidylate synthase (TS), Thymidine monophosphate kinase (TMPK) | Potent in vitro and in vivo activity against M. tuberculosis | acs.orgnih.gov |

| Thiazolo[4,5-d]pyrimidinedione derivative | Ketol-acid reductoisomerase (KARI) | Potent, time-dependent inhibition of M. tuberculosis KARI | researchgate.net |

| Various Pyrimidine Analogs | Nucleic acid biosynthesis pathways | Synergistic effects with first-line anti-TB drugs (isoniazid, rifampicin) | nih.gov |

| 2-Pyrazolylpyrimidinones | Unspecified, potent inhibition | Structure-activity relationship studies performed to optimize potency | nih.gov |

Anti-inflammatory Pathways and Immunomodulation

Pyrimidine derivatives exhibit a wide range of biological activities, including significant anti-inflammatory and immunomodulatory properties. researchgate.netnih.gov

A key mechanism for the anti-inflammatory action of some pyrimidine derivatives is the selective inhibition of cyclooxygenase-2 (COX-2). nih.gov COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Certain pyrimidine derivatives have demonstrated high selectivity for COX-2 over the constitutively expressed COX-1 isoform, which is associated with a more favorable side-effect profile. nih.gov In addition to COX-2 inhibition, these compounds have been shown to reduce levels of reactive oxygen species (ROS) in inflammatory models, indicating antioxidant properties, and to inhibit the growth of inflammatory cells like lipopolysaccharide (LPS)-stimulated human monocytic cells. nih.gov

Indole-pyrimidine hybrids have also been investigated as anti-inflammatory agents, showing notable activity in paw edema models that is comparable to the standard drug indomethacin (B1671933). mdpi.com

Beyond direct enzyme inhibition, pyrimidine analogs can exert immunomodulatory effects. As mentioned previously, the pyrimidine synthesis inhibitor PALA enhances cutaneous defenses against bacteria not by direct killing, but by activating the NOD2 signaling pathway in host cells. nih.gov This leads to increased production of antimicrobial peptides, representing a host-directed immunomodulatory strategy to combat infection. nih.gov This mechanism highlights the potential for pyrimidine analogs to modulate innate immune responses. nih.gov

| Compound Class | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| Substituted Pyrimidine Derivatives | Selective inhibition of COX-2; reduction of ROS | Demonstrated dose-dependent inhibition of LPS-stimulated THP-1 cell growth and antioxidant properties. | nih.gov |

| Indole-pyrimidine hybrids | Anti-inflammatory activity (mechanism under investigation) | Activity comparable to indomethacin in paw edema models. | mdpi.com |

| N-phosphonacetyl-l-aspartate (PALA) | Immunomodulation via activation of NOD2 signaling | Enhances secretion of antimicrobial peptides (HBD2, HBD3) from host cells. | nih.gov |

Antineoplastic and Antiproliferative Activities

Fluorinated pyrimidines are among the most widely used chemotherapeutic agents, forming the backbone of treatment for many common cancers. mdpi.comnih.gov These compounds primarily act as antimetabolites, interfering with the synthesis and function of nucleic acids, which are critical for the rapid proliferation of cancer cells. nih.gov

The archetypal fluorinated pyrimidine, 5-fluorouracil (5-FU), exerts its anticancer effects through multiple metabolic pathways following intracellular conversion: mdpi.comdntb.gov.ua

Inhibition of Thymidylate Synthase (TS): 5-FU is metabolized to 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP), which forms a stable complex with TS, inhibiting the synthesis of thymidylate. This starves the cell of a crucial building block for DNA synthesis. mdpi.com

Incorporation into RNA: 5-FU is also converted to 5-fluorouridine-5'-triphosphate (FUTP), which is incorporated into RNA in place of uridine. This fraudulent base disrupts RNA processing and function, inhibiting RNA-modifying enzymes like tRNA methyltransferases. mdpi.comdntb.gov.ua

Incorporation into DNA: The metabolite 5-fluoro-2'-deoxyuridine-5'-triphosphate (FdUTP) can be misincorporated into DNA, leading to DNA damage and the poisoning of DNA Topoisomerase 1, an enzyme that resolves DNA torsion during replication. mdpi.comdntb.gov.ua

Oral prodrugs like capecitabine (B1668275) have been developed to improve the bioavailability of 5-FU. nih.govnih.gov Other pyrimidine analogs, such as gemcitabine, also function as antimetabolites but are used in different cancer types. nih.gov

Research continues to explore novel pyrimidine derivatives with improved efficacy and selectivity. For instance, 4-amino-thieno[2,3-d]pyrimidines have been synthesized and tested for their antiproliferative activity against breast cancer cell lines, with some compounds showing potent effects on MCF-7 and MDA-MB-231 cells. nih.gov Additionally, pyrimidine derivatives that selectively inhibit COX-2 have been proposed as potential anticancer drugs, given their ability to inhibit the growth of human leukemia cells. nih.gov A Phase II clinical study of TAC-278, an oral fluorinated pyrimidine, showed partial responses in patients with stomach and colorectal cancer. nih.gov

| Compound/Class | Mechanism of Action | Cancer Cell Line/Tumor Type | Reference |

|---|---|---|---|

| 5-Fluorouracil (5-FU) and its prodrugs (e.g., Capecitabine) | Inhibition of Thymidylate Synthase; Incorporation into RNA and DNA | Broad spectrum (e.g., colorectal, breast, stomach cancers) | mdpi.comnih.govnih.gov |

| 4-Amino-thieno[2,3-d]pyrimidines | Antiproliferative activity | Breast cancer (MCF-7, MDA-MB-231) | nih.gov |

| Selective COX-2 Inhibiting Pyrimidines | Inhibition of inflammatory cell growth | Human leukemia (THP-1) | nih.gov |

| TAC-278 | Fluorinated pyrimidine antimetabolite | Stomach cancer, Colorectal cancer | nih.gov |

List of Compounds Mentioned

2-(Fluoromethyl)pyrimidine-4,6-diol

5-(2-pyridylethynyl)-2′-deoxycytidine

5-Fluorouracil (5-FU)

5-fluorouridine (5FUR)

5-fluorouridine triphosphate (FUTP)

5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP)

5-fluoro-2'-deoxyuridine-5'-triphosphate (FdUTP)

6-hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

ALS-8112 (4′-chloromethyl-2′-deoxy-2′-fluorocytidine)

Amphotericin B

Brequinar

Capecitabine

Carmofur

Flucytosine (5-FC)

Gemcitabine

Indomethacin

Isoniazid

Itraconazole

Molnupiravir

N-phosphonacetyl-l-aspartate (PALA)

Remdesivir

Rifampicin

TAC-278 (ethyl (+/-)-t-6-butoxy-5-fluoro-2, 4-dioxohexahydropyrimidine-r-5-carboxylate)

Advanced Analytical Methodologies for Characterization of 2 Fluoromethyl Pyrimidine 4,6 Diol

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMBC)

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons in the molecule. The proton on the pyrimidine (B1678525) ring would appear as a singlet. The chemical shift of this proton would be influenced by the electron-withdrawing nature of the adjacent carbonyl and fluoromethyl groups. The protons of the fluoromethyl group would exhibit a characteristic doublet due to coupling with the fluorine atom. The hydroxyl protons would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide information on the different carbon environments. Distinct signals would be expected for the carbonyl carbons, the carbon atoms of the pyrimidine ring, and the carbon of the fluoromethyl group. The carbon of the fluoromethyl group would show a quartet splitting pattern due to coupling with the three fluorine atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments are crucial for establishing long-range correlations between protons and carbons, which helps in confirming the connectivity of the molecular structure. For instance, correlations would be expected between the pyrimidine ring proton and the adjacent carbonyl carbons, as well as the carbon of the fluoromethyl group.

A hypothetical ¹³C NMR data table for 2-(Fluoromethyl)pyrimidine-4,6-diol is presented below based on the analysis of similar pyrimidine derivatives.

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| C2 | 150-160 | q (quartet) |

| C4, C6 | 165-175 | s (singlet) |

| C5 | 90-100 | d (doublet) |

| -CH₂F | 75-85 | d (doublet) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule, providing information about the functional groups present. nih.govcardiff.ac.uknih.govresearchgate.net The analysis of pyrimidine derivatives by these methods offers insights into the expected vibrational frequencies for 2-(Fluoromethyl)pyrimidine-4,6-diol. nih.govripublication.com

IR Spectroscopy: The IR spectrum of 2-(Fluoromethyl)pyrimidine-4,6-diol is expected to show characteristic absorption bands. Strong bands in the region of 1650-1750 cm⁻¹ would be indicative of the C=O stretching vibrations of the diol tautomer. A broad band in the 3200-3500 cm⁻¹ region would correspond to the O-H stretching vibrations of the hydroxyl groups, likely involved in hydrogen bonding. The C-F stretching vibration of the fluoromethyl group would appear in the 1000-1100 cm⁻¹ region. Vibrations associated with the pyrimidine ring would be observed in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C and C=N stretching vibrations of the pyrimidine ring are typically strong in the Raman spectrum. The symmetric stretching of the C-F bond may also be Raman active.

A table of predicted key vibrational frequencies for 2-(Fluoromethyl)pyrimidine-4,6-diol is provided below.

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H stretch | 3200-3500 (broad) | Weak or not observed |

| C=O stretch | 1650-1750 (strong) | Medium to strong |

| Pyrimidine ring stretch | 1400-1600 (multiple bands) | Strong (multiple bands) |

| C-F stretch | 1000-1100 (strong) | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern

Mass spectrometry (MS) is a vital technique for determining the molecular weight and investigating the fragmentation pattern of a compound, which aids in its structural confirmation. iosrjournals.orguni.lu For 2-(Fluoromethyl)pyrimidine-4,6-diol (C₅H₃F₃N₂O₂), the predicted monoisotopic mass is approximately 180.01 Da. uni.lu

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 180.

Fragmentation Pattern: The fragmentation of pyrimidine derivatives in MS often involves the loss of small neutral molecules and radicals. researchgate.netsapub.org For 2-(Fluoromethyl)pyrimidine-4,6-diol, characteristic fragmentation pathways could include the loss of CO, HCN, or fragments from the fluoromethyl group. The presence of fluorine isotopes would not be a factor, but the fragmentation would be influenced by the electronegative fluorine atoms. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of the parent ion and its fragments. mdpi.com

Predicted adducts and their mass-to-charge ratios (m/z) are presented in the table below. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 181.02194 |

| [M+Na]⁺ | 203.00388 |

| [M-H]⁻ | 179.00738 |

| [M+NH₄]⁺ | 198.04848 |

| [M+K]⁺ | 218.97782 |

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for separating 2-(Fluoromethyl)pyrimidine-4,6-diol from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of pharmaceutical intermediates and active ingredients. americanpharmaceuticalreview.comresearchgate.netgoogle.comnih.gov A reverse-phase HPLC method would be suitable for the analysis of the polar 2-(Fluoromethyl)pyrimidine-4,6-diol.

Method Parameters: A typical HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. The detection is commonly performed using a UV detector, as the pyrimidine ring possesses a UV chromophore.

Purity Determination: The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Assay: For quantitative analysis (assay), a calibration curve is constructed using certified reference standards of 2-(Fluoromethyl)pyrimidine-4,6-diol at different concentrations. The concentration of the analyte in a sample is then determined by comparing its peak area to the calibration curve.

A representative table outlining typical HPLC method parameters is shown below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-based gradient from low to high %B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Coupled Techniques (e.g., GC-MS)

While HPLC is generally preferred for non-volatile and thermally labile compounds, Gas Chromatography (GC) can be employed, particularly when coupled with a mass spectrometer (GC-MS), for the analysis of volatile derivatives or impurities. nih.govchromatographyonline.com For a polar and potentially non-volatile compound like 2-(Fluoromethyl)pyrimidine-4,6-diol, derivatization might be necessary to increase its volatility and thermal stability.

Derivatization: Silylation is a common derivatization technique where the active hydrogens of the hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis.

GC-MS Analysis: The derivatized sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass spectra for identification. This is particularly useful for identifying unknown impurities.

Hyphenated Analytical Systems for Comprehensive Analysis

Hyphenated techniques offer a synergistic approach by combining the high-resolution separation power of chromatography or electrophoresis with the specific identification capabilities of mass spectrometry (MS) or other spectroscopic detectors. nih.gov This integration allows for the analysis of complex mixtures and the definitive characterization of individual components. For a compound like 2-(Fluoromethyl)pyrimidine-4,6-diol, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) are of significant utility.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for 2-(Fluoromethyl)pyrimidine-4,6-diol. The separation of the compound from potential impurities or related substances is typically achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC). The subsequent detection by mass spectrometry provides accurate mass measurements and fragmentation data, which are crucial for structural confirmation.

Table 1: Illustrative LC-MS Parameters for the Analysis of Pyrimidine Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

This table presents typical starting conditions for the analysis of small polar heterocyclic molecules and would require optimization for 2-(Fluoromethyl)pyrimidine-4,6-diol.

The mass spectrum of 2-(Fluoromethyl)pyrimidine-4,6-diol would be expected to show a prominent molecular ion peak. Predicted mass spectrometry data for the closely related compound, 2-(trifluoromethyl)pyrimidine-4,6-diol (B1295931), suggests expected m/z values for various adducts which can serve as a guide. uni.lu

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Adducts of 2-(Trifluoromethyl)pyrimidine-4,6-diol

| Adduct | Predicted m/z |

| [M+H]⁺ | 181.02194 |

| [M+Na]⁺ | 203.00388 |

| [M-H]⁻ | 179.00738 |

| [M+NH₄]⁺ | 198.04848 |

| [M+K]⁺ | 218.97782 |

| [M+H-H₂O]⁺ | 163.01192 |

Data sourced from PubChem for 2-(trifluoromethyl)pyrimidine-4,6-diol (CID 243103) and is intended to be illustrative for the analogous fluoromethyl compound. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the polar hydroxyl groups of 2-(Fluoromethyl)pyrimidine-4,6-diol would likely be necessary to increase its volatility and thermal stability. Silylation is a common derivatization technique for such compounds. Following separation on a capillary column, electron ionization (EI) would induce fragmentation, providing a characteristic mass spectrum that serves as a molecular fingerprint.

The fragmentation pattern would be influenced by the pyrimidine ring and the fluoromethyl substituent. The study of mass spectral fragmentation of pyrimidinethiones and related structures indicates that fragmentation often initiates with the loss of functional groups followed by the decomposition of the heterocyclic ring. sapub.orgresearchgate.net

Table 3: Representative GC-MS Parameters for the Analysis of Derivatized Pyrimidine Diols

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

These parameters are illustrative and would require significant optimization for the specific silylated derivative of 2-(Fluoromethyl)pyrimidine-4,6-diol.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is a powerful technique for the analysis of charged and polar compounds, offering high separation efficiency and low sample consumption. nih.gov Given the acidic nature of the diol functionality, 2-(Fluoromethyl)pyrimidine-4,6-diol is an excellent candidate for CE-MS analysis, particularly in its deprotonated form. This technique would be highly complementary to LC-MS, providing orthogonal separation selectivity. youtube.com

The coupling of CE to MS can be achieved through various interfaces, with electrospray ionization being the most common. The separation is based on the electrophoretic mobility of the analyte in a buffered electrolyte solution within a narrow capillary under the influence of a high voltage.

Table 4: General CE-MS Conditions for the Analysis of Small Anionic Species

| Parameter | Condition |

| Capillary | Fused Silica (e.g., 50 µm i.d., 50 cm length) |

| Background Electrolyte | 20 mM Ammonium Acetate (B1210297), pH 9.0 |

| Separation Voltage | 25 kV |

| Injection Mode | Hydrodynamic or Electrokinetic |

| Sheath Liquid | Isopropanol/Water (50:50) with 0.1% Formic Acid |

| Ionization Mode | ESI, Negative |

These are general starting conditions and would need to be tailored for the specific analysis of 2-(Fluoromethyl)pyrimidine-4,6-diol.

The comprehensive characterization of 2-(Fluoromethyl)pyrimidine-4,6-diol is greatly enhanced by the strategic application of hyphenated analytical systems. The combination of separation techniques like LC, GC, and CE with the powerful identification capabilities of mass spectrometry provides a detailed understanding of the compound's structure and purity. While direct experimental data for this specific molecule is limited, the principles of these techniques and data from closely related fluorinated pyrimidines offer a solid foundation for method development and characterization.

Q & A

Q. What precautions are essential when handling 2-(fluoromethyl)pyrimidine-4,6-diol due to its hygroscopicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.